Nicotinamide riboside chloride

Catalog No.
S537177
CAS No.
23111-00-4
M.F
C11H15ClN2O5
M. Wt
290.7
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nicotinamide riboside chloride

CAS Number

23111-00-4

Product Name

Nicotinamide riboside chloride

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxamide;chloride

Molecular Formula

C11H15ClN2O5

Molecular Weight

290.7

InChI

InChI=1S/C11H14N2O5.ClH/c12-10(17)6-2-1-3-13(4-6)11-9(16)8(15)7(5-14)18-11;/h1-4,7-9,11,14-16H,5H2,(H-,12,17);1H/t7-,8-,9-,11-;/m1./s1

InChI Key

YABIFCKURFRPPO-FSDYPCQHSA-N

SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)O)O)C(=O)N.[Cl-]

Solubility

Soluble in DMSO and water (10mg/mL)

Synonyms

Nicotinamide riboside; SRT647; SRT-647; SRT 647; Nicotinamide Riboside Triflate, α/β mixture

Description

The exact mass of the compound Nicotinamide riboside chloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO and water (10mg/mL). The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

NRCl is a precursor to nicotinamide adenine dinucleotide (NAD+), a critical molecule in cellular energy production, metabolism, and DNA repair []. It's found in small amounts in milk, yeast, and some vegetables. Interest in NRCl stems from its potential to increase NAD+ levels, which decline with age and are linked to various age-related health issues [].


Molecular Structure Analysis

NRCl consists of a nicotinamide group (vitamin B3 derivative) linked to a ribose sugar molecule with a chloride salt attached []. The key features include:

  • The nicotinamide group, which provides the precursor for NAD+ synthesis.
  • The ribose sugar, essential for NRCl's transport and conversion into NAD+.
  • The chloride salt, which enhances solubility and stability.

Chemical Reactions Analysis

NRCl undergoes several key reactions:

  • Cellular Uptake: NRCl enters cells through specific transporters.
  • Conversion to NAD+: Inside cells, NRCl is converted to NAD+ through a two or three-step enzymatic pathway [].

Synthesis of NRCl itself is a complex multistep process typically performed in industrial settings.


Physical And Chemical Properties Analysis

  • Appearance: White crystalline powder.
  • Molecular Weight: 255.57 g/mol.
  • Melting Point: 234-237°C.
  • Solubility: Highly soluble in water.
  • Stability: Relatively stable under dry conditions, but can degrade in solution.

NRCl increases NAD+ levels by providing a readily available precursor for its synthesis. NAD+ is involved in numerous cellular processes, including:

  • Energy Production: NAD+ acts as a coenzyme in reactions that generate cellular energy (ATP) [].
  • Metabolism: NAD+ plays a role in regulating various metabolic pathways, including fat and sugar metabolism [].
  • DNA Repair: NAD+ is essential for repairing damaged DNA, a crucial process for maintaining cell health [].

By boosting NAD+ levels, NRCl may potentially influence these processes and contribute to improved cellular function and health benefits, though more research is needed [].

Limitations and Future Research

While research on NRCl is promising, it's important to note limitations. Most studies have been conducted on animals or small human trials []. Large-scale clinical trials are needed to confirm its efficacy for various health conditions. Additionally, the long-term safety of NRCl supplementation requires further investigation.

Purity

>98% (or refer to the Certificate of Analysis, α/β mixture)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15

Bogan, K.L., Brenner, C. (2008). "Nicotinic acid, nicotinamide, and nicotinamide riboside: a molecular evaluation of NAD+ precursor vitamins in human nutrition". Annu. Rev. Nutr. 28: 115–130. doi:10.1146/annurev.nutr.28.061807.155443. PMID 18429699.

"Nicotinamide riboside". pubchem.ncbi.nlm.nih.gov.

"GRAS Notices, GRN No. 635". www.accessdata.fda.gov. Retrieved 18 February 2019.

"Spherix/ChromaDex GRAS submission" (PDF). FDA.gov. Retrieved 18 February 2019.

Günter, S; et al. (2021). "New Crystalline Salts of Nicotinamide Riboside as Food Additives". Molecules. MDPI. 26 (9): 2729. doi:10.3390/molecules26092729. PMC 8125264. PMID 34066468.

Gingrich, W; Schlenk, F (June 1944). "Codehydrogenase I and Other Pyridinium Compounds as V-Factor for Hemophilus influenzae and H. parainfluenzae". Journal of Bacteriology. 47 (6): 535–50. doi:10.1128/JB.47.6.535-550.1944. PMC 373952. PMID 16560803.

Belenky, P.; et al. (2007). "NAD+ Metabolism in Health and Disease". Trends in Biochemical Sciences. 32 (1): 12–19. doi:10.1016/j.tibs.2006.11.006. PMID 17161604.

Imai, S.; et al. (2000). "Transcriptional silencing and longevity protein Sir2 is an NAD-dependent histone deacetylase". Nature. 403 (6771): 795–800. Bibcode:2000Natur.403..795I. doi:10.1038/35001622. PMID 10693811. S2CID 2967911.

Anderson; et al. (2003). "Nicotinamide and PNC1 govern lifespan extension by calorie restriction in Saccharomyces cerevisiae". Nature. 423 (6936): 181–185. Bibcode:2003Natur.423..181A. doi:10.1038/nature01578. PMC 4802858. PMID 12736687.

Mehmel, M; Jovanović, N; Spitz, U (2020). "Nicotinamide Riboside — The Current State of Research and Therapeutic Uses". Nutrients. MDPI. 12 (6): 1616. doi:10.3390/nu12061616. PMC 7352172. PMID 32486488.

Fletcher RS, Lavery GG (2018). "The emergence of the nicotinamide riboside kinases in the regulation of NAD+ metabolism". Journal of Molecular Endocrinology. 61 (1): R107–R121. doi:10.1530/JME-18-0085. PMC 6145238. PMID 30307159.

"ChromaDex Licenses Exclusive Patent Rights for Nicotinamide Riboside (NR) Vitamin Technologies". 2012-07-16. Retrieved 15 February 2019.

Melody M. Bomgardner (2018). "Firms feud over purported age-fighting molecule". Chemical & Engineering News. 96 (33).

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